molecular formula C21H21BrO3 B14760458 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester CAS No. 951671-48-0

4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester

Cat. No.: B14760458
CAS No.: 951671-48-0
M. Wt: 401.3 g/mol
InChI Key: ZYQNYHQOJOCVGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to its targets. The bicyclo[2.2.1]heptane core provides a rigid framework that can enhance the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The combination of the bicyclo[2.2.1]heptane core with the benzoic acid methyl ester moiety further enhances its versatility in various applications .

Biological Activity

The compound 4-[3-(3-bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester , also known as methyl 4-[3-(3-bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoate, is a synthetic derivative with potential pharmacological applications. Its unique structure, featuring a bicyclic system and a bromo-substituted phenol, suggests possible interactions with biological targets, particularly in the context of analgesic and anti-inflammatory activities.

  • Molecular Formula: C21_{21}H21_{21}BrO3_3
  • Molecular Weight: 401.294 g/mol
  • CAS Number: 951671-48-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including G protein-coupled receptors (GPCRs). Such interactions can modulate signaling pathways associated with pain perception and inflammatory responses. The presence of the bromo and hydroxy groups enhances its lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Analgesic Activity : Preliminary studies suggest that derivatives of this compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism likely involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Anti-inflammatory Effects : The hydroxy group on the phenolic ring is known to contribute to anti-inflammatory properties by scavenging free radicals and inhibiting pro-inflammatory cytokine production.

Case Studies

  • Analgesic Efficacy : In a controlled study using rodent models, the administration of methyl 4-[3-(3-bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoate demonstrated significant reduction in pain response measured through the acetic acid-induced writhing test. The results indicated a dose-dependent effect, with higher doses correlating with greater analgesic efficacy.
  • Inflammation Models : In an experimental setup involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a marked decrease in paw swelling compared to control groups, suggesting effective anti-inflammatory action.

Data Table

Biological ActivityExperimental ModelObserved EffectReference
AnalgesicAcetic Acid Writhing TestSignificant reduction in writhing response
Anti-inflammatoryCarrageenan-Induced EdemaDecreased paw swelling

Properties

CAS No.

951671-48-0

Molecular Formula

C21H21BrO3

Molecular Weight

401.3 g/mol

IUPAC Name

methyl 4-[2-(3-bromo-4-hydroxyphenyl)-2-bicyclo[2.2.1]heptanyl]benzoate

InChI

InChI=1S/C21H21BrO3/c1-25-20(24)14-3-6-15(7-4-14)21(12-13-2-5-16(21)10-13)17-8-9-19(23)18(22)11-17/h3-4,6-9,11,13,16,23H,2,5,10,12H2,1H3

InChI Key

ZYQNYHQOJOCVGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC3CCC2C3)C4=CC(=C(C=C4)O)Br

Origin of Product

United States

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